molecular formula C26H22N2S B2986018 2-(4-methylphenyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 866131-54-6

2-(4-methylphenyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B2986018
CAS No.: 866131-54-6
M. Wt: 394.54
InChI Key: YAGMBEYCPJEBPU-UHFFFAOYSA-N
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Description

Compounds of this nature typically belong to the class of organic compounds known as benzothiazepines . These are polycyclic aromatic compounds containing a benzene ring fused to a thiazepine ring. Thiazepine is a seven-membered heterocyclic compound containing one sulfur atom, one nitrogen atom, and five carbon atoms .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of an appropriate phenyl derivative with a sulfur and nitrogen-containing compound under suitable conditions . The exact method would depend on the specific substituents on the benzene and thiazepine rings .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a fused ring system, with conjugation between the benzene and thiazepine rings . The presence of the sulfur and nitrogen atoms in the thiazepine ring introduces polarity and potential sites for hydrogen bonding .


Chemical Reactions Analysis

Benzothiazepines can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the sulfur and nitrogen atoms . The exact reactions possible would depend on the specific substituents present .

Scientific Research Applications

Antidepressant Activity

2-(4-methylphenyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-2,3-dihydro-1,5-benzothiazepine and similar compounds have been studied for their antidepressant activity. For instance, pyrido[1,4]benzodiazepines, a related group, have shown antidepressant effects, indicating potential applications in mental health research and treatment (Netinant, Elrad, & Fayad, 2001).

Synthesis and Chemical Reactions

These compounds are involved in various chemical reactions, leading to the synthesis of novel structures. For example, the synthesis of 5H-Cyclohepta[1′,2′: 4,5]pyrrolo[2,3-b][1,5]benzodiazepine, a 20π antiaromatic system, showcases the chemical versatility of these compounds (Abe, Ishikawa, Hayashi, & Miura, 1990). Additionally, Pummerer rearrangement-cyclization has been employed for the synthesis of pyrrolo[2,1-c][1,4]benzothiazepines, highlighting advanced synthetic techniques (Garofalo, Campiani, Nacci, & Fiorini, 1992).

Pharmacological Properties

Some derivatives of this compound class have been evaluated for their potential as sedative and analgesic drugs, suggesting applications in pain management and anesthesia (Menegatti et al., 2006). Other studies have focused on anticonvulsant properties, contributing to research in epilepsy and seizure disorders (Garg, Chandra, Archana, Jain, & Kumar, 2010).

Central Nervous System Activity

Research into the central nervous system (CNS) activity of pyrrolo[2,1-c][1,4]benzodiazepine derivatives has led to the identification of compounds with potential anxiolytic effects, valuable for anxiety disorder treatments (Wright, Brabander, Greenblatt, Day, & Hardy, 1978).

Calcium Channel Blockers

These compounds have been explored as calcium channel blockers, indicating their potential in cardiovascular research and therapy (Atwal et al., 1987).

DNA Interaction

Pyrrolo[2,1-c][1,4]benzodiazepine dimers have been developed for their DNA-interactive properties, pointing to applications in genetic research and possibly cancer therapy (Kamal, Shankaraiah, Devaiah, & Reddy, 2006).

Diverse Biological Activities

These compounds have been synthesized for a variety of biological activities, including antimicrobial and anti-inflammatory properties, expanding their potential applications in various fields of medicine and pharmacology (Kendre, Landge, & Bhusare, 2015).

Mechanism of Action

While the mechanism of action would depend on the specific biological target, many benzothiazepines are known to interact with G protein-coupled receptors and ion channels .

Safety and Hazards

The safety and hazards associated with these compounds would depend on the specific compound and its biological activity . As with all chemicals, they should be handled with appropriate safety precautions .

Future Directions

The study of benzothiazepines and related compounds is an active area of research, with potential applications in medicinal chemistry and drug discovery . Future research may focus on the synthesis of new derivatives, the exploration of their biological activity, and the development of new drugs based on these structures .

Properties

IUPAC Name

2-(4-methylphenyl)-4-(4-pyrrol-1-ylphenyl)-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2S/c1-19-8-10-21(11-9-19)26-18-24(27-23-6-2-3-7-25(23)29-26)20-12-14-22(15-13-20)28-16-4-5-17-28/h2-17,26H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGMBEYCPJEBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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